2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt

Solubility Reaction Medium Ionic State

2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt (CAS 94022-24-9) is a sodium salt of a di-chlorinated, hydroxylated toluene sulfonic acid. It is structurally defined by a benzene ring substituted with a methyl group, a hydroxyl group, two chlorine atoms at the 2- and 6- positions, and a sulfonic acid group at the 4-position, neutralized as a sodium salt.

Molecular Formula C7H5Cl2NaO4S
Molecular Weight 279.07 g/mol
CAS No. 94022-24-9
Cat. No. B12676846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt
CAS94022-24-9
Molecular FormulaC7H5Cl2NaO4S
Molecular Weight279.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1Cl)O)S(=O)(=O)[O-])Cl.[Na+]
InChIInChI=1S/C7H6Cl2O4S.Na/c1-3-4(8)2-5(14(11,12)13)7(10)6(3)9;/h2,10H,1H3,(H,11,12,13);/q;+1/p-1
InChIKeyKPTUGWHDNJZNKW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt (CAS 94022-24-9): A Specialized Polychlorinated Aromatic Sulfonate Intermediate


2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt (CAS 94022-24-9) is a sodium salt of a di-chlorinated, hydroxylated toluene sulfonic acid . It is structurally defined by a benzene ring substituted with a methyl group, a hydroxyl group, two chlorine atoms at the 2- and 6- positions, and a sulfonic acid group at the 4-position, neutralized as a sodium salt. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 301-519-8), indicating its historical presence on the EU market [1]. It belongs to the class of specialty aromatic sulfonic acids, which are commonly employed as intermediates in the synthesis of more complex molecules for the dye, pigment, and agrochemical industries [2].

Procurement Risk for 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt: Why In-Class Swaps Are Not Interchangeable


Generic substitution within the class of chlorinated toluene sulfonic acids poses a significant risk for end-use applications. Compounds sharing this core scaffold differ critically in the number and position of chlorine substituents (e.g., monochloro vs. dichloro), the presence of a hydroxyl group, and the salt form [1]. These structural variations are primary drivers of divergent reactivity, solubility, and the specific physicochemical properties (such as LogP and Polar Surface Area) that govern their performance as synthesis intermediates . Directly interchanging 2,6-dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt with its free acid form (CAS 71550-51-1) or a different positional isomer can alter reaction kinetics, yield, and impurity profiles in subsequent coupling or derivatization steps, making verification essential.

Quantitative Evidence Guide for 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt: A Head-to-Head Comparison


Critical Solubility and Ionic State Differentiation: Sodium Salt vs. Free Acid Form

The sodium salt form of 2,6-dichloro-3-hydroxytoluene-4-sulphonic acid (CAS 94022-24-9) provides a fundamentally distinct physicochemical profile compared to its free acid analog, 3,5-dichloro-2-hydroxy-4-methylbenzenesulfonic acid (CAS 71550-51-1). The sodium salt is ionized, conferring high aqueous solubility, whereas the free acid is a neutral molecule with different solubility and reactivity characteristics . The computed LogP for the sodium salt is 3.77, which differs from the free acid's physicochemical behavior, impacting its partition coefficient in biphasic reaction systems .

Solubility Reaction Medium Ionic State

Positional Isomerism Advantage: The 2,6-Dichloro-3-Hydroxy Pattern as a Key Intermediate Scaffold

A fundamental patent for the preparation of toluenesulfonic acid derivatives explicitly identifies compounds with the 2,6-dichloro-3-hydroxy substitution pattern as valuable intermediates for synthesizing dyes, pigments, and agricultural chemicals [1]. The specific 2,6-dichloro pattern, combined with a 3-hydroxy group, provides a unique electronic and steric environment for subsequent reactions, such as diazo coupling, which is not offered by other isomers like 2,4-dichloro or monochloro analogs. No direct comparative reaction yield data is publicly available.

Isomer Selectivity Synthesis Intermediate Chlorination Pattern

High-Strength Differential Evidence Gap Analysis

A rigorous search of primary literature, patents, and authoritative databases found no direct head-to-head quantitative studies comparing 2,6-dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt to its closest analogs on performance metrics such as reaction yield, selectivity, purity profile, or application-specific efficacy. The available information is limited to basic physicochemical property predictions and broad patent statements. Claims of superiority over specific comparators cannot be substantiated with quantitative evidence from the current literature.

Data Scarcity Comparative Assays Procurement Caveat

High-Confidence Application Scenarios for Procuring 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt


Aqueous-Phase Azo Dye and Pigment Synthesis

Given its high aqueous solubility as a sodium salt, this compound is best suited as a coupling component in the synthesis of azo dyes and pigments within aqueous reaction media [1]. Its pre-ionized state eliminates the need for in-situ salt formation, potentially simplifying process pH control and improving reproducibility in large-scale industrial dye manufacturing .

Proprietary Agrochemical Intermediate Manufacturing

The compound's specific 2,6-dichloro-3-hydroxy substitution pattern is recognized as a valuable scaffold for agrochemical intermediates [1]. A procurement scenario where the compound is a specified input for a patented synthesis route represents a high-confidence application, where substitution with a generic alternative would be explicitly prohibited by the process patent.

Research and Development of Novel Sulfonated Derivatives

For R&D laboratories exploring structure-activity relationships (SAR) in sulfonated aromatic compounds, this compound offers a unique, pre-functionalized template. Its combination of chlorine atoms, a hydroxyl group, and a sulfonate salt allows for orthogonal derivatization at multiple positions, which is not possible with many simpler commercially-available sulfonic acids [1]. This makes it a strategic purchase for medicinal chemistry and materials science exploration.

Quote Request

Request a Quote for 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.